N-(2H-1,3-benzodioxol-5-yl)-2-({5-[2-(4-fluorophenyl)acetamido]-1,3,4-thiadiazol-2-yl}sulfanyl)acetamide
Description
N-(2H-1,3-Benzodioxol-5-yl)-2-({5-[2-(4-fluorophenyl)acetamido]-1,3,4-thiadiazol-2-yl}sulfanyl)acetamide is a heterocyclic compound featuring a 1,3,4-thiadiazole core linked to a benzodioxol group and a 4-fluorophenylacetamide substituent via sulfanyl bridges. The 4-fluorophenyl group enhances lipophilicity and may improve bioavailability, a common strategy in medicinal chemistry to optimize pharmacokinetics .
Properties
IUPAC Name |
N-[5-[2-(1,3-benzodioxol-5-ylamino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-2-(4-fluorophenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15FN4O4S2/c20-12-3-1-11(2-4-12)7-16(25)22-18-23-24-19(30-18)29-9-17(26)21-13-5-6-14-15(8-13)28-10-27-14/h1-6,8H,7,9-10H2,(H,21,26)(H,22,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJCDKEKTXVVKNN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)NC(=O)CSC3=NN=C(S3)NC(=O)CC4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15FN4O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2H-1,3-benzodioxol-5-yl)-2-({5-[2-(4-fluorophenyl)acetamido]-1,3,4-thiadiazol-2-yl}sulfanyl)acetamide typically involves multiple steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting thiosemicarbazide with an appropriate carboxylic acid derivative under acidic conditions.
Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via a nucleophilic substitution reaction, where a fluorinated benzene derivative reacts with the thiadiazole intermediate.
Coupling with Benzo[d][1,3]dioxole: The final step involves coupling the thiadiazole intermediate with a benzo[d][1,3]dioxole derivative through a thioether linkage, typically using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2H-1,3-benzodioxol-5-yl)-2-({5-[2-(4-fluorophenyl)acetamido]-1,3,4-thiadiazol-2-yl}sulfanyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride (LiAlH4) to reduce the amide group to an amine.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) in acetic acid.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of primary amines.
Substitution: Introduction of nitro or halogen groups on the aromatic rings.
Scientific Research Applications
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly as an antimicrobial or anticancer agent.
Materials Science: Its ability to form stable complexes with metals could be useful in the development of new materials with specific electronic or optical properties.
Biological Studies: The compound can be used as a probe to study enzyme interactions or as a ligand in receptor binding studies.
Mechanism of Action
The mechanism of action of N-(2H-1,3-benzodioxol-5-yl)-2-({5-[2-(4-fluorophenyl)acetamido]-1,3,4-thiadiazol-2-yl}sulfanyl)acetamide involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. The presence of the fluorophenyl group can enhance binding affinity through hydrophobic interactions and π-π stacking with aromatic residues in the target protein.
Comparison with Similar Compounds
Structural and Functional Analysis
The compound is compared to three structurally related derivatives (Table 1), highlighting key differences in substituents, heterocyclic cores, and functional groups.
Table 1: Structural Comparison of N-(2H-1,3-Benzodioxol-5-yl)-2-({5-[2-(4-fluorophenyl)acetamido]-1,3,4-thiadiazol-2-yl}sulfanyl)acetamide and Analogues
Key Findings and Implications
In contrast, ’s chloro-trifluoromethylphenyl group introduces stronger electronegativity, which may improve membrane permeability but reduce solubility .
’s dihydro-thiadiazole lacks aromaticity, possibly reducing planarity and altering binding modes .
Functional Group Synergy :
- The target’s benzodioxol group (shared with ) provides metabolic resistance via ether linkages, whereas ’s methoxybenzylsulfanyl group may confer pH-dependent solubility .
- Sulfanyl bridges in the target and enable disulfide bond formation, a feature exploitable in prodrug design .
Pharmacokinetic Predictions :
Biological Activity
N-(2H-1,3-benzodioxol-5-yl)-2-({5-[2-(4-fluorophenyl)acetamido]-1,3,4-thiadiazol-2-yl}sulfanyl)acetamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article provides a detailed overview of the biological activity of this compound, supported by relevant data tables and findings from various studies.
Chemical Structure and Properties
The compound features a benzodioxole moiety linked to a thiadiazole derivative, which is known for its diverse biological activities. The structural formula can be represented as follows:
Key Functional Groups
- Benzodioxole : Associated with various pharmacological effects.
- Thiadiazole : Known for anticancer and antimicrobial properties.
- Acetamido : Enhances solubility and bioavailability.
Anticancer Activity
Recent studies have highlighted the anticancer potential of thiadiazole derivatives. The compound's structural components suggest it may exhibit significant cytotoxicity against various cancer cell lines.
Case Studies
-
Cytotoxicity Against Cancer Cell Lines :
- A review by Alam et al. (2020) demonstrated that thiadiazole derivatives showed significant suppressive activity against human cancer cell lines such as lung (A549), skin (SK-MEL-2), and ovarian cancer (SK-OV-3). The most potent compounds had IC50 values ranging from 4.27 µg/mL to lower concentrations depending on the substituents on the thiadiazole ring .
- Structure–Activity Relationship (SAR) :
Antimicrobial Activity
In addition to its anticancer properties, compounds containing thiadiazole rings have been reported to possess antimicrobial activities.
Research Findings
A study investigating various thiadiazole derivatives found that certain compounds exhibited significant antibacterial effects against Gram-positive and Gram-negative bacteria. The mechanism is believed to involve disruption of bacterial cell wall synthesis .
Table 1: Summary of Biological Activities
Table 2: Structure–Activity Relationship Insights
| Compound Structure | Observed Activity | IC50 Value |
|---|---|---|
| N-(4-acetyl-5-(4-hydroxyphenyl)... | High cytotoxicity | 4.27 µg/mL |
| N-{5-[2-(4-fluorophenyl)... | Moderate cytotoxicity | Varies |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
